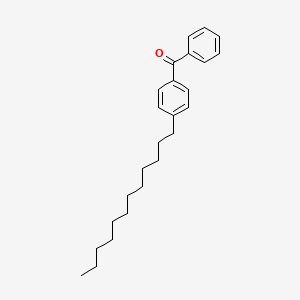
(4-Dodecylphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dodecylphenyl)(phenyl)methanone is an organic compound characterized by a phenyl group substituted with a dodecyl chain at the para position and a methanone group. This compound is part of the broader class of aromatic ketones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dodecylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an aromatic compound (in this case, benzene) and an acyl chloride (such as 4-dodecylbenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Dodecylphenyl)(phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(4-Dodecylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of (4-Dodecylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the dodecyl chain provides hydrophobic interactions that can affect the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Benzophenone: Similar in structure but lacks the dodecyl chain.
(4-Hydroxyphenyl)(phenyl)methanone: Contains a hydroxyl group instead of a dodecyl chain.
(4-Methylphenyl)(phenyl)methanone: Features a methyl group instead of a dodecyl chain.
Uniqueness: (4-Dodecylphenyl)(phenyl)methanone is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This chain increases the compound’s hydrophobicity, making it more suitable for applications requiring non-polar characteristics. Additionally, the dodecyl chain can influence the compound’s biological activity by enhancing its interaction with lipid membranes.
Propriétés
Numéro CAS |
54687-42-2 |
|---|---|
Formule moléculaire |
C25H34O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(4-dodecylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25(26)23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |
Clé InChI |
TZCWMGBBZHZRRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


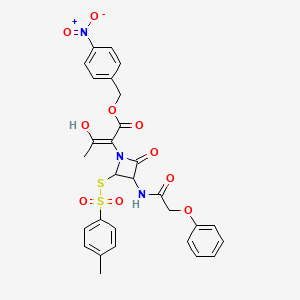
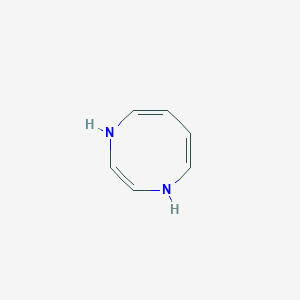
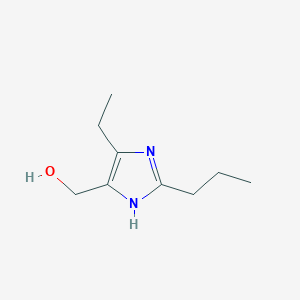
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
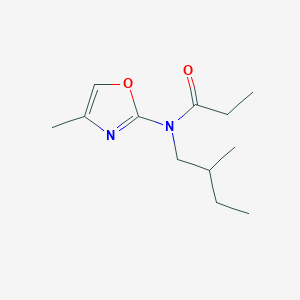
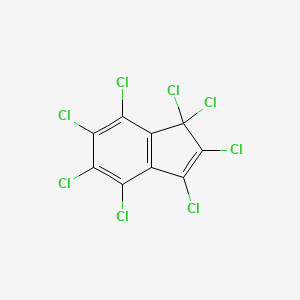
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
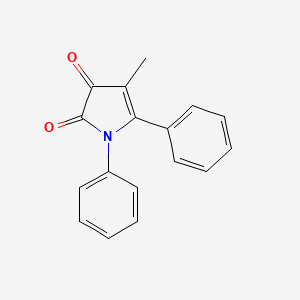
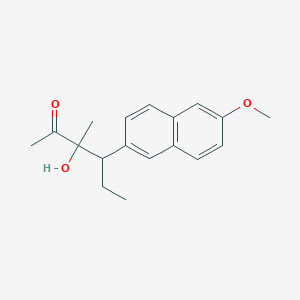
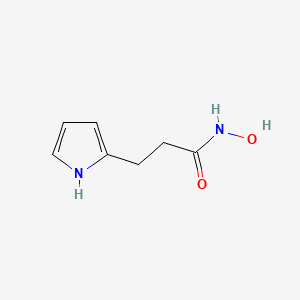
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)


